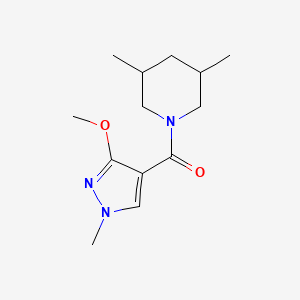
(3,5-dimethylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
A study conducted by Hafez et al. (2016) synthesized a series of novel pyrazole derivatives, including compounds structurally related to "(3,5-dimethylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone." These compounds demonstrated significant in vitro antimicrobial and anticancer activities. Notably, certain derivatives exhibited higher anticancer activity compared to the reference drug doxorubicin, along with possessing good to excellent antimicrobial properties (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Molecular Docking Analysis
Another study by Golea Lynda (2021) focused on the synthesis of derivatives containing pyrazole moieties, which are known for their biological and pharmacological activities. The study included molecular docking analysis to understand the interactions between the synthesized compounds and enzymes, highlighting their potential antibacterial and antioxidant activities. The compounds showed moderate activities in both domains, with the results further elucidated through DFT and molecular orbital calculations (Golea Lynda, 2021).
Central Nervous System Depressants
Butler et al. (1984) synthesized a series of novel compounds with central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds showed promising results as antipsychotic effects, including (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl) methanone, which was the most active against pentylenetetrazole-induced convulsions (D. Butler, L. Wise, H. A. Dewald, 1984).
Quantum Chemical Calculation
A study by Nilavanathi Arasu et al. (2019) investigated the characteristics of a closely related compound, (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, using Density Functional Theory. The research provided insights into the chemical reactivity descriptors, static charge distribution, and the electrophilic and nucleophilic reactive sites in the molecule, demonstrating the compound's potential in various chemical applications (Nilavanathi Arasu, P. S. Asirvatham, M. Priya, B. Revathi, 2019).
Mecanismo De Acción
Target of Action
It’s known that compounds of similar structure have been found to bind with high affinity to multiple receptors
Mode of Action
It’s known that similar compounds can induce blood coagulation via the intrinsic coagulation pathway . This suggests that F2382-0007 might interact with its targets to trigger a series of biochemical reactions leading to blood coagulation.
Result of Action
Based on the known effects of similar compounds, it’s possible that f2382-0007 could induce blood coagulation . This would result in the formation of a blood clot, which could have various effects depending on the location of the clot in the body.
Propiedades
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9-5-10(2)7-16(6-9)13(17)11-8-15(3)14-12(11)18-4/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAOYTUHYBARJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CN(N=C2OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768924.png)

![2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2768928.png)
![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/no-structure.png)
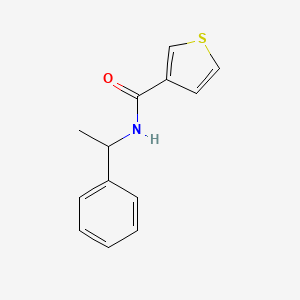
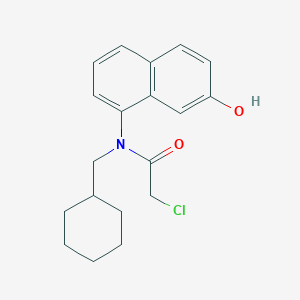

![3-(Prop-2-enoylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2768939.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2768940.png)
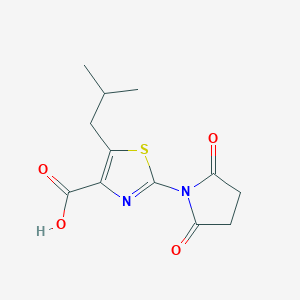
![4-[[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2768942.png)
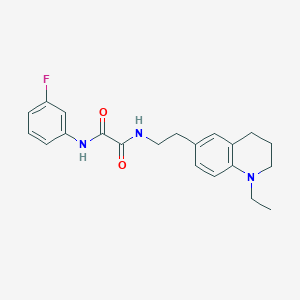

![2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2768946.png)